molecular formula C16H15N3O2S B5516330 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide

Cat. No. B5516330
M. Wt: 313.4 g/mol
InChI Key: ONMHPFFUMJRWAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves reactions of aminobenzohydrazides with Schiff bases or similar compounds. For instance, Reddy et al. (1986) demonstrated the synthesis of related compounds using reactions of 2-aminobenzohydrazides with Schiff bases followed by oxidation with KMnO4, resulting in the formation of benzylideneaminoquinazolinones and oxadiazoles (Reddy, Reddy, & Reddy, 1986).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often established using spectroscopic methods. For example, Saeed et al. (2010) synthesized a related compound and determined its structure using methods like IR, H and C-NMR, mass spectrometry, and X-ray diffraction (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo a range of chemical reactions, leading to various products. The reactions can include oxidation, cyclization, and conjugate addition, as seen in the works of various researchers. For example, Youssef (2009) explored reactions of similar compounds leading to the formation of different derivatives (Youssef, 2009).

Scientific Research Applications

Synthesis and Green Chemistry

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide, a benzothiazole derivative, plays a crucial role in biochemistry and medicinal chemistry due to its pharmaceutical and biological activity. Recent advances in the synthesis of benzothiazole compounds, including this one, have been made with a focus on green chemistry principles. These advancements have utilized various raw materials and synthetic processes, aiming for eco-friendly and sustainable chemical production (Gao et al., 2020).

Antitumor Properties

This compound, as a member of the 2-(4-aminophenyl)benzothiazoles class, has been identified for its potent antitumor properties. In vitro and in vivo studies have revealed that these compounds exhibit highly selective and potent antitumor activities. They are known to induce and be biotransformed by cytochrome P 450 1A1, leading to both active and inactive metabolites. Modifications of the benzothiazole nucleus and conjugation techniques have been used to overcome limitations related to the compound's lipophilicity, enhancing its potential as an antitumor agent (Bradshaw et al., 2002).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with a compound describe potential risks and precautions. Unfortunately, the specific safety and hazards for “2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide” are not specified in the sources I found .

properties

IUPAC Name

2-[(3-methylbenzoyl)carbamothioylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-4-6-11(9-10)15(21)19-16(22)18-13-8-3-2-7-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMHPFFUMJRWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 7.2 g of 2-aminobenzamide and 200 ml of ether was added dropwise, a solution of 10 g of 3-methylbenzoyl isothiocyanate over 10 minutes. After 48 hours, the solid was collected, giving 14.8 g of the desired product as grey crystals, mp 194°-196° (dec.).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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